Zopiclone hydrochloride

Description

Properties

CAS No. |

1268005-39-5 |

|---|---|

Molecular Formula |

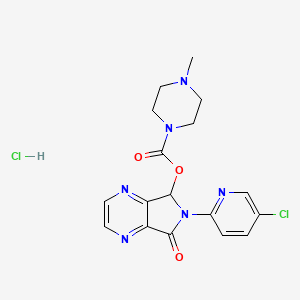

C17H18Cl2N6O3 |

Molecular Weight |

425.3 g/mol |

IUPAC Name |

[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C17H17ClN6O3.ClH/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12;/h2-5,10,16H,6-9H2,1H3;1H |

InChI Key |

CGHYKCBGJWHCSM-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of zopiclone hydrochloride involves several key steps. One common method uses 6-(5-chloro-2-pyridyl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine and 1-chloroformyl-4-methylpiperazine hydrochloride as starting materials. These compounds react in an anhydrous organic solvent under alkaline conditions, with 4-substituent pyridine as a catalyst . This method ensures high purity and yield of the final product.

Chemical Reactions Analysis

Zopiclone hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydride, dimethylformamide, and various organic solvents . Major products formed from these reactions include N-desmethylzopiclone and zopiclone N-oxide . The compound is also known to degrade into 2-amino-5-chloropyridine under certain conditions .

Scientific Research Applications

Medical Uses

Zopiclone is primarily prescribed for:

- Short-term treatment of insomnia : It helps individuals who experience difficulty falling asleep, staying asleep, or waking too early. The typical treatment duration is 7 to 14 days, with long-term use discouraged due to the risk of tolerance and dependence .

-

Special populations :

- Elderly : While effective, zopiclone can impair balance and increase the risk of falls in older adults. Alternative treatments such as cognitive behavioral therapy are often recommended .

- Patients with liver disease : These individuals metabolize zopiclone more slowly, necessitating dosage adjustments .

Pharmacological Profile

Zopiclone acts on the gamma-aminobutyric acid (GABA) A receptor complex, enhancing the effects of GABA. This mechanism is similar to that of benzodiazepines but with some differences in receptor selectivity. Zopiclone has been shown to have a lower propensity for tolerance and dependence compared to traditional benzodiazepines when used for short durations .

Research Applications

Zopiclone hydrochloride has several applications in scientific research:

- Analytical Chemistry : It serves as a reference standard in methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for quantifying zopiclone and its metabolites in biological samples.

- Clinical Studies : Numerous studies have evaluated zopiclone's efficacy compared to other sedative-hypnotics. For example:

Dependence and Withdrawal

Several case reports highlight the potential for dependence on zopiclone:

- A 26-year-old male developed severe anxiety and withdrawal symptoms after increasing his dose from 7.5 mg nightly to four times daily. His treatment included amitriptyline to manage withdrawal effects .

- Another case involved a 49-year-old woman who escalated her dose from 7.5 mg to 22.5 mg over a year due to rebound insomnia upon attempts to reduce her intake .

These cases underscore the importance of monitoring and managing dosage carefully to mitigate dependence risks.

Mechanism of Action

Zopiclone hydrochloride exerts its effects by binding to the benzodiazepine receptor complex and modulating the gamma-aminobutyric acid (GABA) A receptor chloride channel macromolecular complex . This interaction enhances the inhibitory effects of GABA, leading to sedation and relaxation. Unlike benzodiazepines, this compound does not distinguish between GABA A receptors containing different alpha subunits, which contributes to its unique pharmacological profile .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Zopiclone Hydrochloride vs. Trazodone Hydrochloride

A 2018 randomized controlled trial compared zopiclone (7.5 mg/day) and trazodone hydrochloride (50–100 mg/day) in 100 patients with sleep disorders. Key findings include:

| Parameter | This compound | Trazodone Hydrochloride | P-value |

|---|---|---|---|

| Total Sleep Duration Increase | 0.9 ± 0.3 hours | 0.9 ± 0.7 hours | >0.05 |

| Sleep Latency Reduction | 0.5 ± 0.2 scores | 1.3 ± 0.4 scores | <0.05 |

| Adverse Events (TESS Score) | 9.45 ± 4.37 | 12.56 ± 4.62 | <0.05 |

Both drugs showed equivalent efficacy in prolonging sleep duration, but zopiclone demonstrated superior tolerability, with fewer adverse effects such as dizziness and daytime somnolence .

This compound vs. Benzodiazepines (Temazepam)

Zopiclone and benzodiazepines like temazepam share overlapping indications but differ in receptor interaction and safety profiles:

A 2019–2020 inpatient study reported reduced zopiclone prescriptions (421 vs. 796 tablets) compared to temazepam (366 vs. 336 tablets), reflecting clinical caution due to zopiclone’s association with intoxications and fatalities .

This compound vs. Promethazine Hydrochloride

Promethazine hydrochloride, a first-generation antihistamine, is often used off-label for sedation. Comparative prescription data from psychiatric wards revealed:

| Drug (Dose) | Pre-Pilot (2018) | Post-Pilot (2019) |

|---|---|---|

| Zopiclone 7.5 mg | 796 | 421 |

| Promethazine 25 mg | 814 | 630 |

Zopiclone’s usage declined more sharply than promethazine, likely due to its higher potency and risks of misuse. Promethazine’s anticholinergic side effects (e.g., dry mouth, urinary retention) further limit its utility in chronic insomnia .

This compound vs. Suriclone

Suriclone, another cyclopyrrolone, binds to the same allosteric site as zopiclone but with higher affinity (IC₅₀: 350 pM vs. 50 nM). Despite structural similarities, suriclone exhibits unique kinetic properties:

- Temperature Sensitivity : Suriclone binding affinity increases at higher temperatures, unlike benzodiazepines .

Biological Activity

Zopiclone hydrochloride is a widely used hypnotic agent belonging to the cyclopyrrolone class. Its primary application is in the treatment of insomnia, and it exhibits various biological activities that are critical for its efficacy and safety profile. This article provides a comprehensive overview of the biological activity of zopiclone, including pharmacokinetics, pharmacodynamics, case studies, and research findings.

Pharmacokinetics

Zopiclone is rapidly absorbed after oral administration, with a bioavailability of approximately 75-80% . The time to peak plasma concentration is typically between 1 to 2 hours. It is extensively metabolized in the liver, primarily via cytochrome P450 enzymes, resulting in several metabolites, including the N-oxide derivative and N-desmethyl zopiclone .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | 75-80% |

| Time to Peak Concentration | 1-2 hours |

| Plasma Protein Binding | 45-80% |

| Half-Life | 3.5 to 6.5 hours |

| Major Metabolites | N-oxide (12%), N-desmethyl (16%) |

Zopiclone's elimination half-life can be prolonged in individuals with hepatic insufficiency, extending up to 11.9 hours . The drug is predominantly excreted through urine as metabolites, with less than 7% excreted unchanged .

Pharmacodynamics

Zopiclone acts primarily as a full agonist at the gamma-aminobutyric acid type A (GABAA) receptor complex, enhancing the inhibitory effects of GABA neurotransmission. This mechanism underlies its hypnotic, anxiolytic, anticonvulsant, and muscle-relaxant properties .

Effects on Sleep Architecture

In sleep laboratory studies, zopiclone has been shown to:

- Reduce sleep latency : Decreases the time taken to fall asleep.

- Increase total sleep duration : Extends overall sleep time.

- Decrease nocturnal awakenings : Reduces interruptions during sleep.

However, zopiclone may delay the onset of REM sleep without significantly altering its total duration .

Case Studies and Clinical Observations

Several case studies highlight both the therapeutic benefits and potential risks associated with zopiclone use:

- Case Study on Dependency : A 26-year-old male developed severe anxiety and rebound insomnia after abruptly discontinuing zopiclone after long-term use. He had escalated his dosage from 7.5 mg nightly to multiple doses throughout the day .

- Long-term Use in Alcohol Dependence : A case involving a 31-year-old woman who had been using zopiclone for over a decade at high doses (up to 90 mg daily) demonstrated significant dependency issues. Her history of alcohol dependence complicated her treatment regimen .

- Misuse in Clinical Populations : In a survey of patients attending a methadone maintenance program, a notable percentage tested positive for zopiclone metabolites, indicating misuse alongside other substances like benzodiazepines .

Research Findings

Recent studies have focused on various aspects of zopiclone's biological activity:

- Metabolism Studies : Research indicates that zopiclone undergoes extensive hepatic metabolism with significant involvement from CYP3A4 and CYP2C8 enzymes .

- Dependency Mechanisms : Investigations into the mechanisms of dependency suggest that while zopiclone is considered safer than traditional benzodiazepines, it still poses risks for abuse and dependency in susceptible populations .

Q & A

Q. What experimental models are validated for studying the pharmacokinetics of zopiclone hydrochloride in preclinical studies?

To evaluate zopiclone’s absorption, distribution, metabolism, and excretion (ADME), rodent models (e.g., mice, rats) are widely used, particularly for assessing sleep latency and total sleep time (TST) . For behavioral studies, the "social encounter" model in mice isolates aggression or sedation effects, with dose-response curves standardized to minimize variability. Researchers must ensure consistency in administration routes (oral vs. intraperitoneal) and control for circadian rhythm disruptions .

Q. How do researchers address inter-individual variability in zopiclone’s efficacy during clinical trials?

Randomized, double-blind, placebo-controlled trials (RCTs) with stratified randomization by age, sex, and comorbidities (e.g., cancer-related insomnia) are critical. For example, a phase IV trial in advanced cancer patients used Karnofsky performance scores to standardize baseline health status, reducing confounding variables . Secondary endpoints like sleep onset latency (SOL) and TST should be measured via patient diaries and actigraphy, with statistical adjustments for outliers .

Q. What analytical methods are recommended for quantifying this compound in biological samples?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for plasma quantification, achieving sensitivity thresholds of 0.1 ng/mL. Researchers must validate methods using spiked matrices to account for protein-binding variations (zopiclone is ~45–80% protein-bound) .

Advanced Research Questions

Q. How can contradictory findings in zopiclone’s impact on total sleep time (TST) be reconciled across studies?

Contradictions often arise from population heterogeneity (e.g., cancer patients vs. primary insomnia cohorts) or measurement tools (subjective vs. objective TST). A 2024 RCT in advanced cancer patients found no significant TST difference between zopiclone and placebo (p=0.167), likely due to disease-related sleep fragmentation overriding pharmacological effects . Meta-analyses should stratify by patient subgroups and employ mixed-effects models to isolate confounding factors .

Q. What methodological pitfalls arise when extrapolating preclinical zopiclone data to human populations?

Rodent models overestimate zopiclone’s half-life (3–6 hours in humans vs. 1–2 hours in mice) due to metabolic differences in cytochrome P450 isoforms (CYP3A4 in humans vs. CYP2C in rodents). Researchers must adjust dosing regimens and consider species-specific receptor affinities (e.g., GABA-A subunit composition) .

Q. How should researchers design studies to evaluate zopiclone’s long-term neurocognitive effects?

Longitudinal cohort studies with cognitive batteries (e.g., Mini-Mental State Examination) are essential. A 1975 protocol for clinician-graded cognitive states can be adapted, incorporating MRI or PET imaging to track hippocampal atrophy or GABA receptor downregulation . Placebo-controlled crossover designs with washout periods mitigate carryover effects .

Data Contradiction Analysis

Q. Why do some studies report zopiclone’s efficacy in sleep quality (NRS) but not in objective polysomnography (PSG) metrics?

Patient-reported outcomes (e.g., NRS scores) may reflect perceived sleep improvement rather than physiological changes. A 2024 trial found zopiclone improved subjective sleep quality (p=0.021) but not PSG-measured TST, suggesting a dissociation between perception and objective measures . Researchers should triangulate data using mixed-methods approaches (e.g., qualitative interviews + PSG) .

Methodological Guidelines Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.